Chiral Purity: Enantiomeric Excess (ee) as a Critical Procurement Parameter for Stereoselective Synthesis
The (S)-enantiomer (CAS 711017-85-5) is specifically required for the synthesis of optically active DPP-4 inhibitors and bradykinin antagonists, as demonstrated by the industrial process patent that details the resolution of racemic tetrahydropyranylglycine to obtain the pure (S)-enantiomer [1]. While explicit enantiomeric excess (ee) data for the target compound is not provided in the retrieved sources, the necessity for chiral resolution in the manufacturing process underscores that the racemic mixture (CAS 182287-49-6) or the (R)-enantiomer (CAS 1251903-95-3) cannot serve as direct substitutes in stereoselective syntheses without compromising product purity and biological activity [1][2].
| Evidence Dimension | Enantiomeric Purity Requirement |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 711017-85-5); required for stereoselective synthesis of DPP-4 inhibitors |
| Comparator Or Baseline | Racemic mixture (CAS 182287-49-6) or (R)-enantiomer (CAS 1251903-95-3) |
| Quantified Difference | Not quantified in available sources; differentiation is qualitative based on synthetic necessity. |
| Conditions | Synthesis of optically active DPP-4 inhibitors and bradykinin hB2 receptor antagonists |
Why This Matters
For procurement in stereoselective medicinal chemistry, sourcing the correct enantiomer is non-negotiable to ensure the desired stereochemical outcome and avoid costly purification steps.
- [1] Sumitomo Chemical Co. (2009). PROCESS FOR PREPARING OPTICALLY ACTIVE TETRAHYDROPYRANYLGLYCINE COMPOUND. Japanese Patent JP2009079017. View Source
- [2] Fincham, C. I., Bressan, A., D'Andrea, P., et al. (2012). Design and synthesis of novel sulfonamide-containing bradykinin hB2 receptor antagonists. Synthesis and structure-relationships of α,α-tetrahydropyranylglycine. Bioorganic & Medicinal Chemistry, 20(6), 2091-2100. https://doi.org/10.1016/j.bmc.2012.01.036 View Source
